4-Bromo-2-chloro-6-fluoroaniline
Overview
Description
4-Bromo-2-chloro-6-fluoroaniline is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
4-Bromo-2-chloro-6-fluoroaniline serves as a key intermediate in the synthesis of diverse organic compounds due to its reactive halogen atoms, which are amenable to various substitution reactions. For instance, it has been utilized in the one-pot synthesis of biphenyl derivatives through diazotization and coupling reactions, demonstrating its versatility in organic synthesis. This process highlights the potential of this compound in facilitating the construction of complex molecular architectures, as seen in the study by Li Yong-qiang et al. (2012) which emphasizes the optimization of reaction conditions to improve yield and reduce costs (Li Yong-qiang, 2012).
Material Science and Photoreaction Mechanisms
In the realm of materials science, research on halogenated anilines, including derivatives similar to this compound, has uncovered their potential in the development of semiconducting materials. Studies by Zhengtao Xu et al. (2003) on semiconducting perovskites incorporating halogenated phenethylammonium cations provide insights into how the steric interactions between organic and inorganic layers can affect material properties (Zhengtao Xu et al., 2003). Additionally, the work by S. Nanbu, M. Sekine, and M. Nakata (2012) on the photoreaction mechanism of a closely related compound demonstrates the intricate dynamics of intramolecular hydrogen-atom tunneling and its influence on molecular isomerization processes under low-temperature conditions (S. Nanbu et al., 2012).
Spectroscopic Analysis and Molecular Structure
The structural elucidation of halogenated anilines, including this compound, is of paramount importance in understanding their chemical behavior and potential applications. The study by R. Betz (2015) on the crystal and molecular structure of a dibromo-chloro-fluoroaniline derivative underscores the significance of X-ray crystallography in revealing the detailed molecular arrangement and the presence of intra- and intermolecular hydrogen bonds, which are crucial for predicting reactivity and designing new materials (R. Betz, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
As an aniline derivative, it may interact with various enzymes, receptors, or other proteins within the body .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity.
Result of Action
Based on its chemical structure and the known properties of similar compounds, it could potentially alter the function of its targets, leading to changes at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-fluoroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-6-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it may be used in the preparation of bradykinin receptor antagonists, which are crucial in modulating inflammatory responses . The interactions between this compound and these biomolecules are typically characterized by binding to active sites, leading to either the activation or inhibition of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific receptors or enzymes can alter signal transduction pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the enzyme’s active site, leading to changes in the enzyme’s conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including damage to tissues or organs. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s chemical structure, leading to the formation of metabolites with different biochemical properties and activities. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues . The transport mechanisms can affect the compound’s bioavailability and efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery . The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOENOCPPYRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607052 | |
Record name | 4-Bromo-2-chloro-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885453-49-6 | |
Record name | 4-Bromo-2-chloro-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-2-chloro-6-fluoroaniline in the synthesis of 2-chloro-6-fluoroaniline?
A1: this compound serves as a crucial intermediate in the synthesis of 2-chloro-6-fluoroaniline, as described in the paper []. The process involves a multi-step reaction where o-fluoroaniline is first brominated to form 4-bromo-2-fluoroaniline. This intermediate is then chlorinated to yield this compound. Finally, a hydrogenation debromination reaction using a Palladium catalyst removes the bromine, resulting in the desired product, 2-chloro-6-fluoroaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.